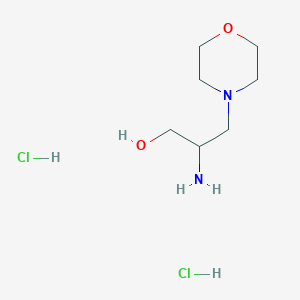
2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride
Descripción general
Descripción
“2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 1803592-46-2 . It has a molecular weight of 233.14 . The IUPAC name for this compound is 2-amino-3-morpholinopropan-1-ol dihydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16N2O2.2ClH/c8-7(6-10)5-9-1-3-11-4-2-9;;/h7,10H,1-6,8H2;2*1H . The compound has a molecular formula of C7H16N2O2 .Physical And Chemical Properties Analysis
The compound has a melting point of 169-170 degrees Celsius . It has a molecular weight of 160.21 g/mol . The compound has a topological polar surface area of 58.7 Ų . It has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
A study by Papoyan et al. (2011) involved synthesizing compounds including 2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride derivatives. These compounds demonstrated significant anticonvulsive activity and peripheral n-cholinolytic activities without showing any antibacterial activity, indicating their potential in neurological and muscle-related treatments (Papoyan et al., 2011).
Antitumor Activity
Isakhanyan et al. (2016) reported on the synthesis of similar tertiary aminoalkanol hydrochlorides and tested them for antitumor activity. The compounds, including 2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride derivatives, exhibited promising antitumor properties, signifying their potential in cancer research (Isakhanyan et al., 2016).
Lipase-Catalyzed Resolution
Kamal et al. (2008) described the use of lipase-catalyzed resolution of a compound structurally related to 2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride in the synthesis of enantiomerically enriched timolol, a medication used to treat glaucoma (Kamal et al., 2008).
Corrosion Inhibition
Gao et al. (2007) synthesized tertiary amines, including 2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride derivatives, and investigated their performance as corrosion inhibitors on carbon steel. These compounds demonstrated effective inhibition, suggesting their utility in industrial applications to prevent metal corrosion (Gao et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-3-morpholin-4-ylpropan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c8-7(6-10)5-9-1-3-11-4-2-9;;/h7,10H,1-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGSAKJNZPQBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CO)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



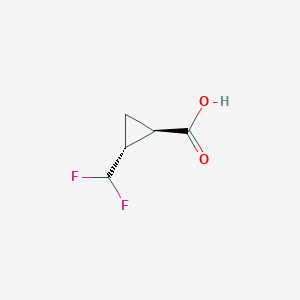
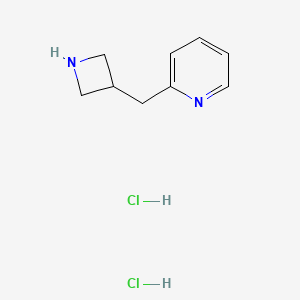
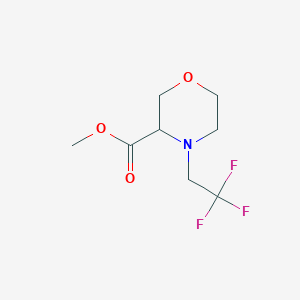

![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)
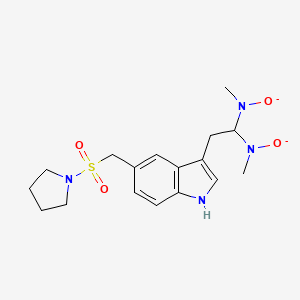
![N'-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B1381018.png)
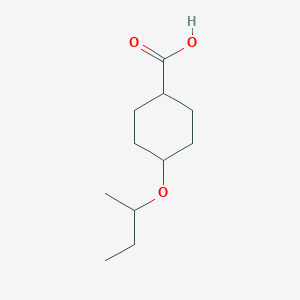
![6-Aminobenzo[c]isothiazole](/img/structure/B1381021.png)
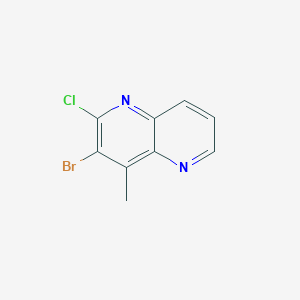
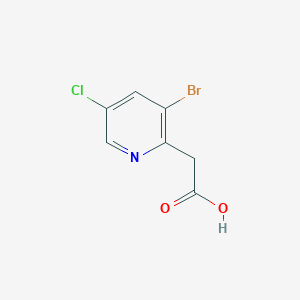
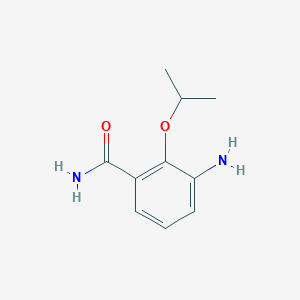
![2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol](/img/structure/B1381031.png)
![1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate](/img/structure/B1381033.png)